molecular formula C11H12N4OS B2464300 Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2319635-66-8

Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2464300
CAS RN: 2319635-66-8
M. Wt: 248.3
InChI Key: WWUDLKJZJXHNIB-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a thiophene ring, a triazole ring, and an azetidine ring . Thiophene is a five-membered aromatic ring with one sulfur atom . Triazole is a class of five-membered heterocyclic compounds containing three nitrogen atoms . Azetidine is a four-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazole rings are aromatic and would contribute to the compound’s stability . The azetidine ring, being a strained four-membered ring, could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the azetidine ring, which could potentially undergo ring-opening reactions . The thiophene and triazole rings, being aromatic, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound a good ligand for metal ions . The compound might also exhibit fluorescence properties, as some compounds containing triazole rings are known to do .

properties

IUPAC Name

thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(10-2-1-5-17-10)14-6-9(7-14)8-15-4-3-12-13-15/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUDLKJZJXHNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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